

# Application Notes: Synthesis of Carbamates via Modified Curtius Rearrangement

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## Compound of Interest

Compound Name: *tert-butyl N-(2-cyanoethyl)carbamate*

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## Introduction

The Curtius rearrangement is a powerful chemical reaction that facilitates the conversion of carboxylic acids into their corresponding primary amines, carbamates, or urea derivatives through an isocyanate intermediate.[1][2][3] Discovered by Theodor Curtius in 1885, this rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[2][3] The highly reactive isocyanate can then be trapped by various nucleophiles. When alcohols are used as the nucleophile, the corresponding carbamates are formed.[2][4] This method is particularly valuable in medicinal chemistry and drug development for introducing the versatile carbamate functional group.[5][6]

A key advantage of the modified Curtius rearrangement is its ability to be performed as a one-pot synthesis directly from carboxylic acids, avoiding the isolation of potentially explosive acyl azide intermediates.[4][6] This approach enhances the safety and efficiency of the synthesis. The reaction is known for its tolerance of a wide range of functional groups and proceeds with complete retention of the stereochemical configuration at the migrating group.[2][5][7]

Several modern protocols have been developed to facilitate this transformation under mild conditions. The most common methods involve the use of diphenylphosphoryl azide (DPPA) or the in situ generation of the acyl azide from the carboxylic acid using reagents like sodium azide in combination with chloroformates or di-*tert*-butyl dicarbonate.[4][7][8]

## Reaction Mechanism

The currently accepted mechanism for the Curtius rearrangement is a concerted process.<sup>[2]</sup> It is believed that the loss of nitrogen gas from the acyl azide and the migration of the R-group from the carbonyl carbon to the nitrogen occur simultaneously. This concerted pathway avoids the formation of a discrete, high-energy acyl nitrene intermediate.<sup>[2][7]</sup> The migratory aptitude of the R-group generally follows the order: tertiary alkyl > secondary alkyl  $\approx$  aryl > primary alkyl > methyl.<sup>[2][7]</sup> The resulting isocyanate is a highly electrophilic species that is readily attacked by nucleophiles like alcohols to form stable carbamates.<sup>[2][7]</sup>

## Experimental Protocols

Several effective protocols for the one-pot synthesis of carbamates from carboxylic acids via a modified Curtius rearrangement have been developed. Below are detailed methodologies for some of the most common approaches.

### Protocol 1: Using Diphenylphosphoryl Azide (DPPA)

This protocol is widely used due to its efficiency in converting carboxylic acids directly into carbamates.<sup>[5][8]</sup>

- Materials:
  - Carboxylic acid
  - Diphenylphosphoryl azide (DPPA)
  - Tertiary amine base (e.g., triethylamine)
  - Alcohol (e.g., tert-butyl alcohol, benzyl alcohol)
  - Anhydrous solvent (e.g., toluene, THF, tert-butyl alcohol)
- Procedure:
  - To a solution of the carboxylic acid (1.0 equiv.) and triethylamine (1.1 equiv.) in the chosen anhydrous solvent, add DPPA (1.1 equiv.) at 0 °C.
  - Stir the reaction mixture at this temperature for 30 minutes.

- Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 2-21 hours), monitoring the reaction by TLC or HPLC.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography to obtain the desired carbamate.

#### Protocol 2: Using Sodium Azide and Di-tert-butyl Dicarboxylate for Boc-Protected Amines

This method is particularly useful for the synthesis of tert-butoxycarbonyl (Boc)-protected amines.<sup>[4][9]</sup>

- Materials:
  - Aliphatic carboxylic acid
  - Sodium azide ( $\text{NaN}_3$ )
  - Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
  - Zinc triflate ( $\text{Zn}(\text{OTf})_2$ ) (catalyst)
  - Tetrabutylammonium bromide (TBAB)
  - Anhydrous solvent (e.g., THF)
- Procedure:
  - To a reaction flask, add the aliphatic carboxylic acid (1.0 equiv.), sodium azide (2.0 equiv.), TBAB (0.09 equiv.), and zinc triflate (0.02 equiv.).
  - Purge the flask with an inert gas (e.g., argon).
  - Add anhydrous THF and heat the mixture to 40 °C.
  - Once the internal temperature reaches 40 °C, add di-tert-butyl dicarbonate (1.1 equiv.).

- Stir the reaction mixture under the inert atmosphere at 40 °C until the reaction is complete as monitored by GC analysis.
- Cool the reaction to room temperature and quench with an aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ).
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

### Protocol 3: Using Sodium Azide and Chloroformates for Aromatic Carbamates

This protocol is effective for the synthesis of aromatic carbamates directly from aromatic carboxylic acids.[8]

- Materials:
  - Aromatic carboxylic acid
  - Sodium azide ( $\text{NaN}_3$ )
  - Chloroformate (e.g., phenyl chloroformate)
  - Anhydrous solvent (e.g., THF)
- Procedure:
  - To a solution of the aromatic carboxylic acid (1.0 equiv.) in anhydrous THF, add the chloroformate (1.1 equiv.).
  - Add sodium azide (2.0 equiv.) to the mixture.
  - Heat the reaction mixture to the desired temperature and stir until the reaction is complete.
  - The in situ generated acyl azide undergoes Curtius rearrangement to the isocyanate, which is then trapped by the alkoxide generated from the chloroformate to form the carbamate.

- After completion, cool the reaction, quench, and extract the product.
- Purify the product by column chromatography.

## Data Presentation

The following tables summarize quantitative data from various reported syntheses of carbamates using modified Curtius rearrangement protocols.

Table 1: Synthesis of Carbamates using DPPA

Starting Carboxylic Acid	Alcohol	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Thiazole-4-carboxylic Acid	tert-Butyl alcohol	Triethylamine	tert-Butyl alcohol	90	21	76	[10]
Acid 16	(in situ with morpholine)	-	THF	-	-	-	[5]
Derivative 14	Benzyl alcohol	Triethylamine	Benzyl alcohol	-	-	-	[5]

Table 2: Synthesis of Boc-Protected Amines using Sodium Azide and Boc<sub>2</sub>O

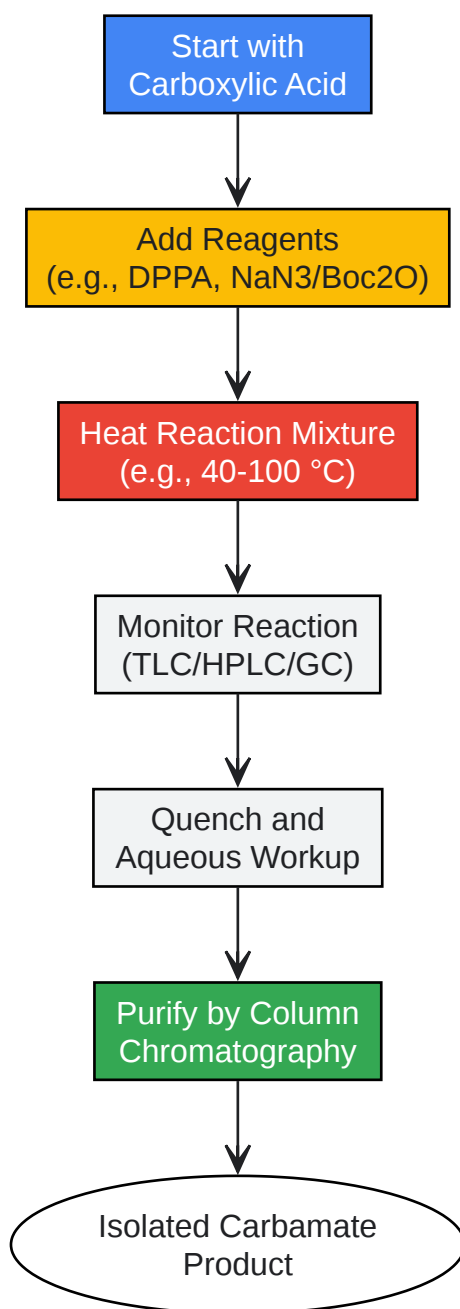
Starting Carboxylic Acid	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Adamantan e-1- carboxylic acid	Zn(OTf) <sub>2</sub>	THF	40	120-240	85 (at 48h)	[4]
Various aliphatic acids	Zn(OTf) <sub>2</sub>	THF	40	-	-	[4][9]

Table 3: Synthesis of Aromatic Carbamates using Sodium Azide and Chloroformates

Starting Carboxylic Acid	Chloroformate	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Various Aromatic Acids	Phenyl chloroform ate	THF	-	-	-	[8]
Various Aromatic Acids	Ethyl chloroform ate	-	-	-	-	[5]

## Visualizations

Caption: Reaction scheme for carbamate synthesis via modified Curtius rearrangement.



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Caption: General experimental workflow for the synthesis of carbamates.

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